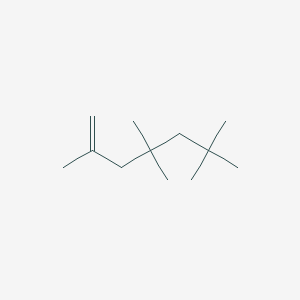
2,4,4,6,6-Pentamethyl-1-heptene
Übersicht
Beschreibung
2,4,4,6,6-Pentamethyl-1-heptene, also known as PMH, is a hydrocarbon compound with the chemical formula C11H22. It is a clear, colorless liquid that is insoluble in water but soluble in organic solvents. PMH has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,4,4,6,6-Pentamethyl-1-heptene is not fully understood, but it is believed to involve the interaction of the compound with cellular membranes and proteins. 2,4,4,6,6-Pentamethyl-1-heptene has been shown to have a high affinity for lipid membranes, which may explain its potential as a drug delivery agent. Additionally, 2,4,4,6,6-Pentamethyl-1-heptene has been shown to interact with certain proteins, such as cytochrome P450 enzymes, which may have implications for its use in drug discovery.
Biochemische Und Physiologische Effekte
2,4,4,6,6-Pentamethyl-1-heptene has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. In particular, 2,4,4,6,6-Pentamethyl-1-heptene has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. This inhibition may have implications for the toxicity and efficacy of certain drugs. Additionally, 2,4,4,6,6-Pentamethyl-1-heptene has been shown to modulate cellular signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,4,6,6-Pentamethyl-1-heptene has several advantages for use in lab experiments, including its high purity and stability, its low toxicity, and its potential as a drug delivery agent. However, 2,4,4,6,6-Pentamethyl-1-heptene also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several potential future directions for research on 2,4,4,6,6-Pentamethyl-1-heptene, including the development of new synthetic methods for the compound, the investigation of its potential as a drug delivery agent for various therapeutic applications, and the exploration of its interactions with cellular membranes and proteins. Additionally, further research is needed to fully understand the mechanism of action of 2,4,4,6,6-Pentamethyl-1-heptene and its potential implications for drug discovery and toxicity.
Synthesemethoden
2,4,4,6,6-Pentamethyl-1-heptene can be synthesized through several methods, including the reaction of 2-methyl-2-pentene with isobutene in the presence of a Lewis acid catalyst. Another method involves the reaction of 2,3-dimethyl-2-butene with isobutene under similar conditions. Both methods result in the formation of 2,4,4,6,6-Pentamethyl-1-heptene with high yields and purity.
Wissenschaftliche Forschungsanwendungen
2,4,4,6,6-Pentamethyl-1-heptene has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and biomedical research. In organic synthesis, 2,4,4,6,6-Pentamethyl-1-heptene has been used as a building block for the synthesis of complex organic molecules, such as natural products and pharmaceuticals. In materials science, 2,4,4,6,6-Pentamethyl-1-heptene has been used as a monomer for the synthesis of high-performance polymers with unique properties, such as high thermal stability and mechanical strength. In biomedical research, 2,4,4,6,6-Pentamethyl-1-heptene has been investigated for its potential as a drug delivery agent and as a probe for studying protein-ligand interactions.
Eigenschaften
IUPAC Name |
2,4,4,6,6-pentamethylhept-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-10(2)8-12(6,7)9-11(3,4)5/h1,8-9H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSBKMKRTGHAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065697 | |
| Record name | 1-Heptene, 2,4,4,6,6-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4,6,6-Pentamethyl-1-heptene | |
CAS RN |
14031-86-8 | |
| Record name | 2,4,4,6,6-Pentamethyl-1-heptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14031-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,4,6,6-Pentamethyl-1-heptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014031868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptene, 2,4,4,6,6-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptene, 2,4,4,6,6-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4,6,6-pentamethylhept-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,4,6,6-PENTAMETHYL-1-HEPTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588OS7953P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



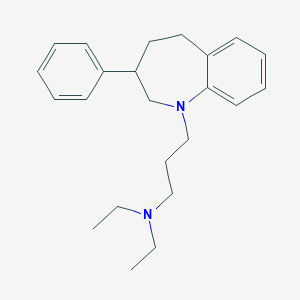
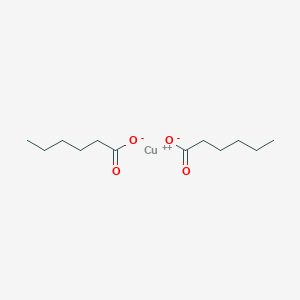
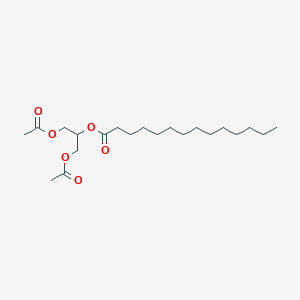
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)
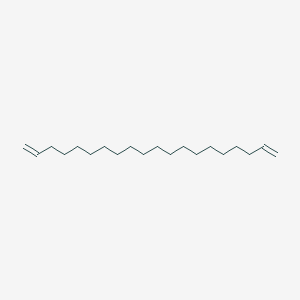
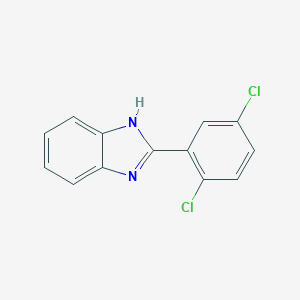
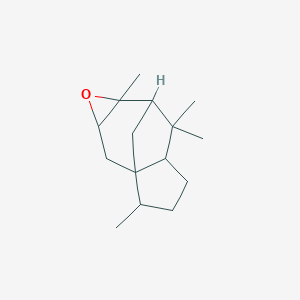


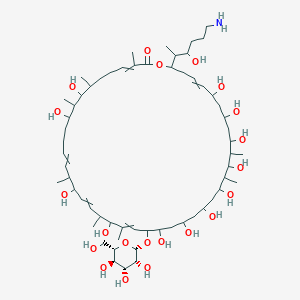
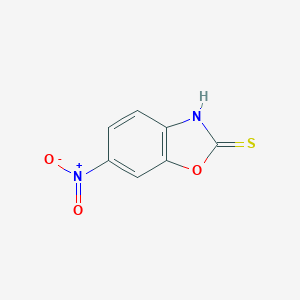
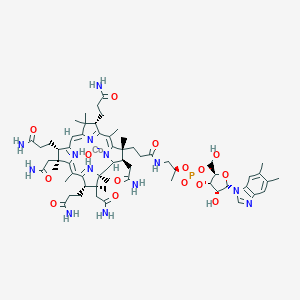
![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)
